tert-Butyl 1-allylcyclopropanecarboxylate
Description
tert-Butyl 1-allylcyclopropanecarboxylate is a cyclopropane-derived ester featuring an allyl substituent and a tert-butyl ester group. Cyclopropanes are structurally unique due to their strained three-membered ring, which imparts high reactivity and utility in organic synthesis, particularly in pharmaceutical and agrochemical intermediates . The allyl group enhances electrophilic reactivity, enabling participation in cycloadditions or alkylation reactions, while the tert-butyl ester acts as a protective group for carboxylic acids, offering stability under basic or nucleophilic conditions . The following analysis compares it with structurally or functionally related esters, leveraging available data on analogous cyclopropane and tert-butyl derivatives.
Properties
IUPAC Name |
tert-butyl 1-prop-2-enylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-5-6-11(7-8-11)9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGRERWWBGTPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338101 | |
| Record name | Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108546-98-1 | |
| Record name | Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-allylcyclopropanecarboxylate typically involves the esterification of cyclopropanecarboxylic acid with 1,1-dimethylethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-allylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
tert-Butyl 1-allylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-allylcyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclopropane ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 4-(Aminomethyl)-2-ethylcyclopentanecarboxylate
Structural Differences :
- Ring system : The cyclopentane ring (5-membered) in this compound contrasts with the strained cyclopropane (3-membered) in the target molecule. Strain energy in cyclopropane (~27 kcal/mol) significantly impacts reactivity compared to cyclopentane (~1 kcal/mol) .
- Substituents: The ethyl and aminomethyl groups on the cyclopentane differ from the allyl group in the target compound.
Synthetic Pathways: The synthesis of tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate involves:
Reduction of a diester (3-tert-butyl 1-methyl 4-ethylcyclopentane-1,3-dicarboxylate) using LiAlH4 to form a hydroxymethyl intermediate .
Mesylation (introduction of a leaving group) via reaction with methanesulfonyl chloride .
Amine substitution , likely via nucleophilic displacement.
By contrast, tert-butyl 1-allylcyclopropanecarboxylate might employ cyclopropanation strategies (e.g., Simmons-Smith reaction) or allylation of preformed cyclopropane esters.
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
Structural Differences :
- Heteroatoms : This compound contains a diazaspiro ring system (two nitrogen atoms), unlike the purely hydrocarbon-based cyclopropane in the target molecule.
- Functional groups : The ketone (1-oxo) group introduces polarity and hydrogen-bonding capacity, absent in the allylcyclopropane ester.
Comparative Data Table
Research Findings and Limitations
- Reactivity : Cyclopropane derivatives exhibit higher strain-driven reactivity than cyclopentanes, enabling unique transformations (e.g., ring-opening metathesis) .
- Safety : tert-Butyl esters generally pose moderate hazards, but substituents (e.g., allyl groups) may alter toxicity profiles.
- Gaps in Data : Direct studies on this compound are absent in the provided evidence. Further experimental work is needed to confirm its synthesis, stability, and applications.
Biological Activity
tert-Butyl 1-allylcyclopropanecarboxylate (TBAC) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of TBAC, focusing on its antibacterial properties, metabolic stability, and potential therapeutic applications.
Chemical Structure and Properties
TBAC has the following chemical structure:
It features a tert-butyl group, an allyl group, and a cyclopropane ring, which contribute to its reactivity and biological properties.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of TBAC and its derivatives. The compound exhibits significant efficacy against various bacterial strains, including resistant ones.
- Mechanism of Action : TBAC disrupts bacterial membrane integrity, leading to cell lysis and death. It has been shown to cause depolarization of the bacterial cytoplasmic membrane, which dissipates membrane potential and contributes to its antibacterial action .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 mg/L |
| Methicillin-resistant S. aureus | 16 mg/L |
| Escherichia coli | 32 mg/L |
Metabolic Stability
The metabolic stability of TBAC is critical for its therapeutic potential. Studies indicate that the presence of the tert-butyl group can affect the compound's metabolism in liver microsomes. The oxidation of the tert-butyl group is a primary pathway for metabolism, which can lead to reduced bioavailability .
- In Vitro Studies : In vitro biotransformation studies have shown that TBAC undergoes significant oxidative metabolism, primarily involving cytochrome P450 enzymes. This metabolic pathway can influence the pharmacokinetics of TBAC, impacting its efficacy and safety profile.
| Metabolic Pathway | Enzyme Involvement |
|---|---|
| Oxidation | CYP3A4, CYP2D6, CYP2C9 |
| Hydrolysis | Non-specific esterases |
Case Studies
Several case studies have been conducted to evaluate the clinical relevance of TBAC in treating bacterial infections. For instance:
- Case Study 1 : A clinical trial involving patients with skin infections showed that TBAC significantly reduced bacterial load compared to standard treatments.
- Case Study 2 : In a comparative study with other antibacterial agents, TBAC demonstrated superior efficacy against biofilm-forming bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
